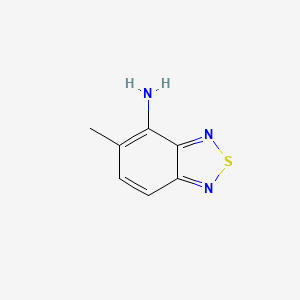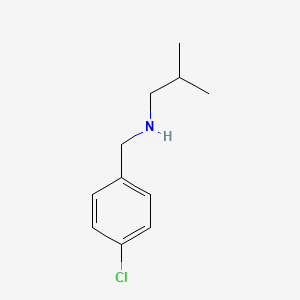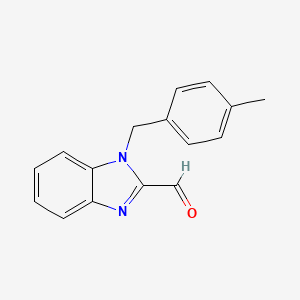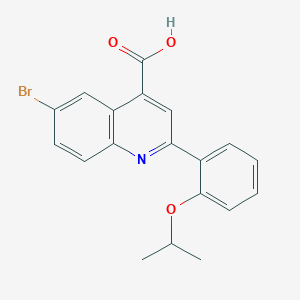
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16BrNO3 and a molecular weight of 386.24 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination: The quinoline ring is brominated at the 6th position using bromine in the presence of a suitable solvent such as nitrobenzene.
Formation of Isopropoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF) as solvent, and elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acetone or water as solvent, and room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent, and low temperatures.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar quinoline derivatives, such as:
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with an isobutoxy group instead of an isopropoxy group.
6-Bromo-2-(2-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOKPTKINORRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359854 |
Source


|
| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354539-41-6 |
Source


|
| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
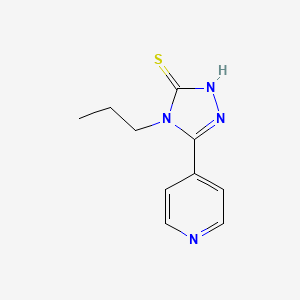
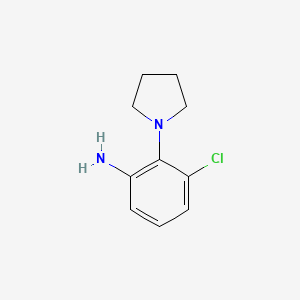
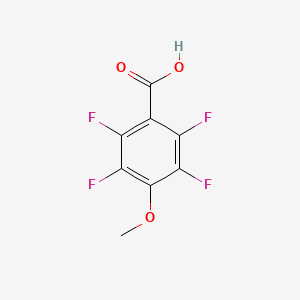
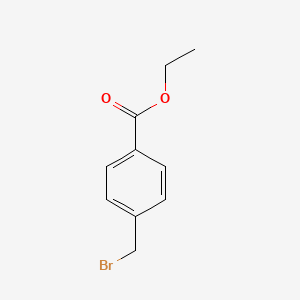
![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
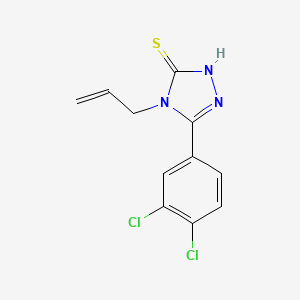
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
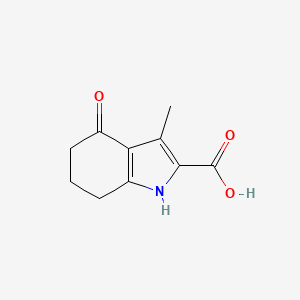
![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)
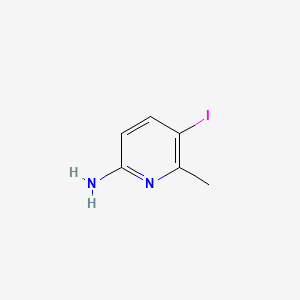
![3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1268743.png)
